2-(o-Tolyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLWGNCKPUJSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 O Tolyl Pyrimidine and Its Derivatives
Direct Synthetic Routes to 2-(o-Tolyl)pyrimidine Core Structure
Direct routes involve the formation of the pyrimidine (B1678525) ring from acyclic precursors. These methods are valued for their efficiency in assembling the core structure in a single or few steps.
Cyclocondensation Reactions
Cyclocondensation is a cornerstone of pyrimidine synthesis, involving the reaction of two or more components that combine to form the heterocyclic ring with the elimination of a small molecule like water or ammonia. wisdomlib.org The selection of appropriate precursors is crucial for controlling the substitution pattern of the final product.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.govmdpi.com These reactions are attractive for their atom economy and the ability to generate molecular diversity quickly. nih.gov
A notable sustainable multi-component synthesis for pyrimidines involves the iridium-catalyzed reaction of amidines with up to three different alcohol molecules. nih.govorganic-chemistry.org This process proceeds through a series of condensation and dehydrogenation steps to form highly substituted pyrimidines. nih.gov To synthesize a this compound derivative using this method, o-tolylamidine would be used as the key building block, reacting with appropriate alcohols that form the C4, C5, and C6 positions of the pyrimidine ring. For example, an iron(III)-catalyzed multicomponent synthesis utilizes benzyl (B1604629) alcohols, aromatic ketones, and phenylhydrazine, showcasing the versatility of metal catalysts in such transformations. researchgate.net
Another strategy involves a three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source, to yield pyrimidine derivatives. organic-chemistry.org
| Catalyst System | Reactant Types | Key Feature | Ref |
| PN5P-Ir-pincer complexes | Amidine, Alcohols (up to 3 different) | Sustainable; regioselective C-C and C-N bond formation via condensation/dehydrogenation. | nih.govorganic-chemistry.org |
| Iron(III) Complex | Benzyl Alcohols, Ketones, Phenylhydrazine | Eco-friendly dehydrogenation of alcohols. | researchgate.net |
The most classic and widely used method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with an N-C-N building block, such as an amidine. mdpi.comslideshare.net The Pinner synthesis, for instance, involves the reaction of a β-keto ester or a 1,3-diketone with an amidine derivative. mdpi.comslideshare.netslideshare.net To specifically obtain the this compound core, o-tolylamidine hydrochloride would be the required N-C-N component.
This [3+3] cycloaddition approach is versatile. mdpi.com For instance, α,β-unsaturated ketones can react with amidines in a tandem [3+3] annulation followed by an oxidation step to yield the aromatic pyrimidine ring. rsc.org This method avoids the need for pre-functionalized 1,3-dicarbonyls and has been developed under metal-free conditions using visible-light-enabled photo-oxidation for the final aromatization step. rsc.org
The general scheme involves the reaction of o-tolylamidine with a suitable three-carbon component as illustrated in the table below.
| Three-Carbon Component | Reaction Type | Description | Ref |
| 1,3-Diketones | Pinner Synthesis | Acid- or base-catalyzed condensation. A foundational method for pyrimidine synthesis. | mdpi.comslideshare.net |
| β-Keto esters | Pinner Synthesis | A modified Pinner reaction leading to hydroxypyrimidines. | mdpi.com |
| α,β-Unsaturated Ketones (Enones) | Tandem Annulation/Oxidation | A facile approach where the enone serves as the three-carbon synthon, followed by dehydrogenation. | rsc.org |
| β-Chlorovinyl Ketones | Cyclocondensation | Reaction with amidines in the presence of a base like NaHCO3. | researchgate.net |
Chalcones, which are α,β-unsaturated ketones, are excellent precursors for the synthesis of various heterocyclic compounds, including pyrimidines. researchgate.netijres.orgwjpls.org The synthesis involves a cyclocondensation reaction between a chalcone (B49325) and a compound containing an N-C-N unit, such as urea, thiourea (B124793), or an amidine. ijres.orgnih.gov
To prepare a this compound derivative, o-tolylamidine hydrochloride would be reacted with a suitable chalcone. The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium ethoxide, in an alcoholic solvent under reflux. ijres.orgwjpls.org If thiourea is used, a 2-thiopyrimidine intermediate is formed, which can subsequently be desulfurized to yield the desired pyrimidine. nih.gov
The reaction proceeds via a Michael addition of the amidine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration/dehydrogenation to afford the aromatic pyrimidine ring. ijres.org
| N-C-N Reagent | Base/Solvent | Key Intermediate (if any) | Ref |
| Urea | KOH / Ethanol (B145695) | 2-Oxo-dihydropyrimidine | ijres.orgwjpls.org |
| Thiourea | KOH / Ethanol | Pyrimidine-2-thiol | nih.gov |
| o-Tolylamidine | NaOEt / Ethanol | Dihydropyrimidine | wjpls.org |
Cross-Coupling Strategies
Cross-coupling reactions provide an alternative and powerful approach to substituted pyrimidines. These methods start with a pre-formed, functionalized pyrimidine ring and introduce the desired aryl group through a transition-metal-catalyzed reaction. nih.gov
The Suzuki-Miyaura cross-coupling reaction is one of the most effective methods for forming carbon-carbon bonds, particularly between sp2-hybridized carbons. nih.govresearchgate.net This reaction is highly suitable for the synthesis of this compound. The strategy involves the palladium-catalyzed coupling of a 2-halopyrimidine, typically 2-chloropyrimidine (B141910), with o-tolylboronic acid. mdpi.com
The reaction requires a palladium catalyst, a base, and a suitable solvent. A variety of palladium catalysts, often featuring phosphine (B1218219) ligands, have been shown to be effective. researchgate.net The choice of base (e.g., K₂CO₃, Na₂CO₃) and solvent (e.g., dioxane, ethanol/water mixtures) can significantly influence the reaction's efficiency and yield. mdpi.comresearchgate.net Microwave-assisted procedures have been developed to shorten reaction times and improve yields. mdpi.com
The key advantage of this method is its excellent functional group tolerance and the commercial availability of a wide range of boronic acids, allowing for the synthesis of a diverse library of 2-arylpyrimidine derivatives. nih.govmdpi.com
| Halopyrimidine | Boronic Acid | Catalyst | Base | Solvent | Ref |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | mdpi.com |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane/H₂O | researchgate.net |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Ethanol/H₂O | nih.gov |
C-H Arylation Methodologies
Direct C-H arylation has emerged as a powerful and atom-economical tool for the formation of carbon-carbon bonds. In the context of this compound synthesis, this approach typically involves the palladium-catalyzed coupling of a pyrimidine core with an ortho-tolyl donor. While direct C-H functionalization of the pyrimidine C2-position is challenging, related methodologies have been successfully applied to similar heterocyclic systems. For instance, the palladium-catalyzed direct C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been reported, showcasing the potential of this strategy for functionalizing pyrimidine-based scaffolds.
A plausible route to this compound via C-H arylation would involve the reaction of pyrimidine with an o-tolylating agent in the presence of a palladium catalyst. The specific conditions, including the choice of ligand, oxidant, and solvent, are crucial for achieving high regioselectivity and yield.
Table 1: Illustrative C-H Arylation Conditions for Pyrimidine Derivatives
| Pyrimidine Substrate | Arylating Agent | Catalyst / Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | Toluene | 110 | 75-90 |
| N-Alkylpyrimidin-2-amine | Aryl Halide | Pd(OAc)₂ / DavePhos | Dioxane | 120 | 60-85 |
Grignard and Organometallic Reagent Coupling
Cross-coupling reactions involving Grignard reagents and other organometallic species are a cornerstone of modern organic synthesis and provide a reliable method for introducing the o-tolyl group onto a pyrimidine ring. These reactions typically involve the coupling of an o-tolyl organometallic reagent with a halogenated pyrimidine, most commonly 2-chloropyrimidine or 2-bromopyrimidine.
Grignard Reagent Coupling: The reaction of o-tolylmagnesium bromide with 2-halopyrimidines in the presence of a suitable catalyst, often a nickel or palladium complex, affords this compound. The choice of catalyst is critical to prevent side reactions and ensure high coupling efficiency.
Other Organometallic Couplings:
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples o-tolylboronic acid with a 2-halopyrimidine. The reaction is known for its high functional group tolerance and generally proceeds under mild conditions.
Negishi Coupling: In this reaction, an organozinc reagent, such as o-tolylzinc chloride, is coupled with a 2-halopyrimidine using a palladium or nickel catalyst. Negishi coupling is particularly useful for its high reactivity and selectivity. wikipedia.org
Stille Coupling: This method involves the palladium-catalyzed coupling of an organotin reagent, like (o-tolyl)tributylstannane, with a 2-halopyrimidine. Stille reactions are valued for their tolerance of a wide range of functional groups. wikipedia.org
A recent and efficient alternative to traditional cross-coupling is the nucleophilic aromatic substitution (SNA_r) approach. This method utilizes a 2-tert-butyl sulfonyl pyrimidine electrophile, which reacts with aryl Grignard reagents at room temperature without the need for a precious metal catalyst.
Table 2: Representative Organometallic Coupling Reactions for 2-Arylpyrimidine Synthesis
| Coupling Reaction | Pyrimidine Substrate | o-Tolyl Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Grignard | 2-Chloropyrimidine | o-Tolylmagnesium bromide | Ni(dppf)Cl₂ | THF | 70-85 |
| Suzuki-Miyaura | 2-Bromopyrimidine | o-Tolylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | 80-95 |
| Negishi | 2-Iodopyrimidine | o-Tolylzinc chloride | Pd(PPh₃)₄ | THF | 75-90 |
| Stille | 2-Chloropyrimidine | (o-Tolyl)tributylstannane | Pd(PPh₃)₄ | Toluene | 70-88 |
| SNAr | 2-(tert-Butylsulfonyl)pyrimidine | o-Tolylmagnesium bromide | None | THF | 85-98 |
Oxidative Annulation Processes
Oxidative annulation provides a convergent approach to the pyrimidine core by constructing the ring from acyclic precursors in a single step that involves the formation of multiple bonds and an oxidation event. For the synthesis of 2-arylpyrimidines, this can involve the reaction of an amidine with components that provide the remaining atoms of the pyrimidine ring, followed by an in-situ oxidation.
One such strategy involves the K₂S₂O₈-promoted oxidative annulation of anilines, aryl ketones, and a one-carbon source like DMSO or formamide (B127407) to generate 4-arylpyrimidines. Adapting this methodology for the synthesis of 2-arylpyrimidines would require the use of an appropriate aryl amidine, such as o-tolyl amidine, as a key building block. A metal-free tandem [3+3] annulation followed by a visible-light-enabled photo-oxidation of amidines with α,β-unsaturated ketones also represents a greener approach to pyrimidine synthesis.
Other Cyclization Pathways
The most classical and widely used method for pyrimidine synthesis is the Pinner cyclization. This reaction involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. To synthesize this compound, o-tolyl amidine would be reacted with a suitable three-carbon component like malondialdehyde, 1,3-diketones, or β-ketoesters. slideshare.net
The reaction conditions for the Pinner synthesis can be either acidic or basic, and the choice of catalyst and solvent can influence the reaction efficiency and yield. Ultrasound irradiation has also been employed to promote cyclocondensation reactions leading to pyrimidine derivatives, often resulting in shorter reaction times and improved yields.
Derivatization and Post-Synthetic Modification of the this compound Moiety
Once the this compound core is synthesized, it can be further functionalized to introduce new chemical properties. The pyrimidine ring, being an electron-deficient heterocycle, presents unique challenges and opportunities for derivatization.
Functionalization of the Pyrimidine Ring
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. However, the presence of activating groups or specific reaction conditions can facilitate such transformations, which typically occur at the C5 position, the most electron-rich carbon in the pyrimidine ring.
Nitration: The nitration of 2-phenylpyrimidine (B3000279) derivatives has been studied, and the outcome is highly dependent on the substituents present on both the pyrimidine and phenyl rings. For instance, nitration of 5-acetamido-2-phenylpyrimidine occurs on the phenyl ring at the meta-position, indicating that the deactivating effect of the pyrimidine ring directs the substitution. In contrast, the presence of strongly activating groups on the pyrimidine ring, such as in 2-substituted pyrimidine-4,6-diones, can direct nitration to the C5 position of the pyrimidine ring.
Halogenation: Similar to nitration, the halogenation of the pyrimidine ring in 2-arylpyrimidines generally requires the presence of activating groups. For example, 2-aminopyrimidines can be halogenated at the C5 position. The choice of halogenating agent and reaction conditions is crucial for achieving the desired regioselectivity. N-halosuccinimides (NCS, NBS) are commonly used reagents for this purpose.
Table 3: Examples of Electrophilic Substitution on Phenylpyrimidine Derivatives
| Substrate | Reagent | Product | Position of Substitution |
|---|---|---|---|
| 5-Acetamido-2-phenylpyrimidine | HNO₃/H₂SO₄ | 5-Acetamido-2-(m-nitrophenyl)pyrimidine | Phenyl ring (meta) |
| 2-Amino-4,6-dimethylpyrimidine | Br₂/AcOH | 2-Amino-5-bromo-4,6-dimethylpyrimidine | Pyrimidine ring (C5) |
| 2-Phenylpyrimidine-4,6-dione | HNO₃/H₂SO₄ | 5-Nitro-2-phenylpyrimidine-4,6-dione | Pyrimidine ring (C5) |
Modifications of the o-Tolyl Substituent
Direct C-H activation and functionalization represent a powerful and atom-economical strategy for modifying organic molecules. In the case of this compound, the pyrimidine ring can act as a directing group to guide a transition metal catalyst to specific C-H bonds on the o-tolyl substituent. researchgate.net This approach allows for the selective introduction of new functional groups without the need for pre-functionalized starting materials.
The nitrogen atoms of the pyrimidine ring can coordinate to a metal center (e.g., Palladium, Rhodium, Ruthenium, or Iridium), bringing the catalyst into proximity with the C-H bonds of the ortho-methyl group and the aromatic ring. This facilitates oxidative addition and subsequent functionalization. The functionalization can include arylation, alkenylation, alkylation, or the introduction of heteroatoms. For example, Rh(III)-catalyzed hydroarylation of alkynes has been reported for pyridines with directing groups, and similar chemistry could be envisioned for this compound. nih.gov This methodology provides a direct route to elaborate the tolyl substituent, creating complex molecular architectures.
Electronic Effects : Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, on the tolyl ring increase the electron density of the entire molecule. This can enhance the nucleophilicity of the pyrimidine nitrogens, potentially accelerating N-alkylation reactions. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl) groups, decrease the electron density. This makes the pyrimidine ring more electrophilic and thus more susceptible to nucleophilic attack in SNAr reactions. Theoretical studies on substituted pyrimidinones (B12756618) have shown that both electron-donating and electron-withdrawing groups can significantly affect the kinetic parameters of chemical transformations like tautomerism. researchgate.net
Steric Effects : The size and position of substituents on the o-tolyl ring can sterically hinder the approach of reagents to either the pyrimidine core or the tolyl group itself. For instance, a bulky substituent adjacent to the C-H bond targeted for activation could inhibit the coordination of the metal catalyst, thereby slowing down or preventing the reaction.
The interplay of these substituent effects is crucial for designing synthetic routes and predicting the chemical behavior of complex this compound derivatives.
Sustainable and Advanced Synthetic Techniques
Modern organic synthesis places a strong emphasis on the development of sustainable and efficient methodologies. In the context of pyrimidine synthesis, this has led to the exploration of green chemistry principles, including multicomponent reactions, the use of environmentally benign catalysts, and advanced reaction techniques. nih.goveurekaselect.com
Multicomponent Reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. bohrium.com An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed, which proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. organic-chemistry.orgsci-hub.se This method is highly modular and allows for the creation of diverse, fully substituted pyrimidines in a sustainable manner. organic-chemistry.orgsci-hub.se
Other advanced techniques applicable to the synthesis of this compound include:
Microwave-assisted synthesis , which can dramatically reduce reaction times and improve yields.
Solvent-free reactions , which minimize waste and environmental impact. nih.gov
The use of novel catalytic systems, such as zinc bromide or β-cyclodextrin, to promote cyclization reactions under mild conditions. mdpi.com
These advanced techniques offer greener, more efficient, and economically viable alternatives to traditional synthetic methods for accessing this compound and its derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. nih.govscispace.com This technology is particularly effective for the synthesis of heterocyclic compounds like pyrimidines.
One common microwave-assisted route to 2-arylpyrimidine derivatives involves the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, at the 2-position of the pyrimidine ring with an appropriate amine. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines can be efficiently carried out in ethanol at 160 °C under microwave irradiation for just 10 minutes. nih.govrsc.org This method provides a rapid and high-yield "green" synthesis for a series of 2-anilinopyrimidines. nih.gov The electronic effects of the substituents on the aniline (B41778) starting material can influence the nucleophilic character of the amino group and thus impact the reaction's outcome. nih.gov
The significant reduction in reaction time, from several hours with conventional heating to a few minutes under microwave irradiation, is a key advantage. nih.govnih.gov This rapid heating minimizes the formation of by-products. nih.gov Research has shown that this approach can be applied to a variety of anilines, demonstrating its versatility in creating libraries of 2-substituted pyrimidine derivatives.
| Aniline Derivative | Product | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | 4,6-Dimethyl-N-phenyl-2-pyrimidinamine | 10 | 85 | nih.govrsc.org |
| 4-Fluoroaniline | N-(4-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine | 10 | 88 | nih.govrsc.org |
| 4-(Trifluoromethyl)aniline | 4,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]-2-pyrimidinamine | 10 | 87 | rsc.org |
| Benzylamine | N-Benzyl-4,6-dimethyl-2-pyrimidinamine | 10 | 92 | nih.govrsc.org |
Green Chemistry Approaches
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of pyrimidine derivatives, this often involves multicomponent reactions, the use of environmentally benign solvents and catalysts, and alternative energy sources.
Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single step to form a product that incorporates most of the atoms of the starting materials. The Biginelli reaction is a classic example used for synthesizing dihydropyrimidinones, which can be precursors to pyrimidines. Green variations of this reaction often employ eco-friendly catalysts and solvent-free conditions. For instance, zinc chloride has been used as an efficient catalyst for the Biginelli condensation under solvent-free conditions at 80 °C, providing high yields in a short time. semanticscholar.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The synthesis of pyrimidine-2-thione derivatives from chalcones and thiourea demonstrates the advantages of this technique. Under ultrasonic irradiation, these reactions can be completed in 20-30 minutes at room temperature, whereas conventional heating requires 6 hours at 70-80 °C. shd.org.rsresearchgate.net
Green Solvents and Catalysts: The use of water as a solvent is a cornerstone of green chemistry. Multicomponent reactions for the synthesis of fused pyrimidines, such as pyrrolo[2,3-d]pyrimidines, have been successfully carried out in water without a catalyst, offering high efficiency and environmental friendliness. researchgate.net Additionally, the development of recyclable catalysts, such as magnetically recoverable nanoparticles, further enhances the sustainability of these synthetic routes.
| Method | Reaction | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Solvent-Free Biginelli Reaction | Aldehyde + β-dicarbonyl + Urea | ZnCl2, 80 °C | Short | High | semanticscholar.org |
| Ultrasound-Assisted Synthesis | Chalcone + Thiourea | Room Temperature | 20-30 min | High | shd.org.rsresearchgate.net |
| On-Water Multicomponent Reaction | Arylglyoxal + Barbituric Acid + 6-aminopyrimidine-2,4(1H,3H)dione | Water, No Catalyst | Not specified | High | researchgate.net |
Continuous Flow Synthesis Methods
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, and time), enhanced safety, and improved scalability. researchgate.net
The synthesis of substituted pyrimidines has been successfully adapted to continuous flow systems. For example, an iron-catalyzed [4 + 2] annulation of amidines with α,β-unsaturated ketoxime acetates provides a novel route to 2,4,6-trisubstituted pyrimidines. When performed under continuous flow conditions, this reaction demonstrates good functional group tolerance and scalability, with reaction times being significantly shorter compared to batch processes. researchgate.net
Another application is the synthesis of fused pyrimidinones through a retro-Diels-Alder reaction. The use of a continuous flow setup allows for precise control of thermal conditions and the use of low-boiling point solvents under high pressure, leading to higher yields compared to the corresponding batch reactions. researchgate.net The ability to rapidly screen various conditions and scale up production makes continuous flow an attractive methodology for the synthesis of pyrimidine derivatives. Three-component synthesis of 3-aminoimidazo-[1,2-α]pyrimidines under continuous flow conditions has also been shown to provide comparable yields to batch reactions but with a dramatic decrease in reaction time. vapourtec.com
| Reaction Type | Method | Key Advantages of Flow | Reference |
|---|---|---|---|
| FeCl2-catalyzed homocoupling of α,β-unsaturated ketoximes | Batch vs. Flow | Significantly reduced reaction time with comparable yields. | researchgate.net |
| Retro-Diels-Alder for fused pyrimidinones | Batch vs. Flow | Higher yields and better control over reaction conditions. | researchgate.net |
| Three-component synthesis of 3-aminoimidazo-[1,2-α]pyrimidines | Batch vs. Flow | Comparable yields with a dramatic decrease in reaction time (days to minutes). | vapourtec.com |
Chemical Reactivity and Mechanistic Investigations of 2 O Tolyl Pyrimidine Systems
Reaction Mechanisms Involving the Pyrimidine (B1678525) Nucleus
The pyrimidine ring is an electron-deficient heterocycle, a characteristic that fundamentally dictates its reactivity. This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. The specific reaction pathways are heavily influenced by the nature of the substituents on the ring.
In derivatives like 2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine, the pyrimidine core can undergo reactions such as nucleophilic substitution, where a group like the trifluoromethyl group may be replaced under specific conditions. evitachem.com The synthesis of pyrimidine derivatives often involves condensation and cyclization reactions to form the heterocyclic ring itself. evitachem.com For instance, methyl 2-(o-tolyl)pyrimidine-5-carboxylate can be synthesized from the reaction of methyl 1,2,3-triazine-5-carboxylate with o-tolyl-amidine. nih.gov
Furthermore, the pyrimidine nucleus can be functionalized through modern cross-coupling reactions. A key example is the Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acid derivatives. The compound (2-(o-Tolyl)pyrimidin-5-yl)boronic acid acts as a crucial intermediate, coupling with aryl halides in the presence of a palladium catalyst to form C-C bonds at the 5-position of the pyrimidine ring. smolecule.com The nitrogen atoms within the pyrimidine ring also play a critical role, not just in influencing the ring's electronics, but also by participating in reactions. They can be involved in intramolecular hydrogen bonding and can act as directing groups in metal-catalyzed reactions. smolecule.comresearchgate.net They are also fundamental to the formation of fused ring systems, where they participate in cyclization steps. rsc.orgresearchcommons.org
Role of the o-Tolyl Group in Directing Reactivity
The o-tolyl substituent at the 2-position of the pyrimidine ring exerts significant control over the molecule's reactivity through both electronic and steric effects.
Steric Effects : The ortho-methyl group provides considerable steric bulk. This can sterically protect sensitive functional groups and influence the regioselectivity of reactions by hindering approach to nearby sites. smolecule.com
Directing Group : The pyrimidine ring itself can act as a directing group to functionalize the o-tolyl substituent. In palladium-catalyzed C-H arylation reactions, the nitrogen atoms of the pyrimidine direct the regioselective phenylation to the ortho-position of the C2-connected phenyl ring (the tolyl group). researchgate.net This demonstrates a cooperative interaction where one part of the molecule directs reactivity on another.
Intramolecular and Intermolecular Reactions
The this compound system is a versatile participant in both intramolecular and intermolecular reactions, leading to a wide array of functionalized and complex molecules.
Intermolecular Reactions: These reactions involve the interaction of the this compound derivative with a separate chemical entity. A prime example is the palladium-catalyzed Suzuki-Miyaura cross-coupling, where (2-(o-Tolyl)pyrimidin-5-yl)boronic acid reacts with an aryl halide to create biaryl systems. smolecule.com Another significant class of intermolecular reactions is the construction of fused heterocycles. This typically involves the condensation of a this compound precursor with a bifunctional reagent, leading to the formation of a new ring fused to the pyrimidine core. rsc.orgresearchgate.net For example, 4-Phenyl-2-(o-tolyl)pyrimidine can be synthesized via a transition-metal-free reaction between amidines and α,β-unsaturated ketones under an oxygen atmosphere. lookchem.com
Intramolecular Reactions: These reactions involve transformations within a single molecule. A notable example is the synthesis of pyrido[1,2-a]pyrimidin-4-ones, which proceeds through a tandem reaction sequence that includes a crucial intramolecular amidation step catalyzed by copper(I) iodide. rsc.org In this process, a bond is formed between a nitrogen atom of the pyrimidine ring system and a carbonyl group within the same molecule to complete the fused ring. Similarly, palladium-catalyzed intramolecular cross-dehydrogenative coupling has been employed to synthesize fused imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines, showcasing a powerful strategy for C-C bond formation. acs.org
Formation of Fused Heterocyclic Systems Incorporating the this compound Core
The construction of fused ring systems is a cornerstone of heterocyclic chemistry, often leading to compounds with significant biological and material science applications. ias.ac.in The this compound core is a valuable building block for creating such polycyclic structures.
The pyrido[1,2-a]pyrimidine (B8458354) scaffold is found in numerous biologically active compounds. rsc.org Derivatives incorporating the o-tolyl group can be synthesized efficiently. One method involves a one-pot, copper-catalyzed tandem reaction. For example, 2-(o-Tolyl)-4H-pyrido[1,2-a]pyrimidin-4-one was synthesized from 2-chloropyridine (B119429) and an acrylate (B77674) ester derivative in the presence of a CuI catalyst, which facilitates both an initial intermolecular C-N coupling and a subsequent intramolecular amidation to close the ring. rsc.org
Table 1: Synthesis of a 2-(o-Tolyl)pyrido[1,2-a]pyrimidine Derivative
| Product | Starting Materials | Catalyst/Reagents | Yield | Ref |
|---|
Imidazo[1,2-a]pyrimidines are another important class of N-fused heterocycles. researchgate.netmdpi.com An efficient, one-pot synthesis of 2-(o-Tolyl)imidazo[1,2-a]pyrimidine has been developed using ultrasound irradiation. The reaction involves the cyclo-condensation of o-tolyl-ketone, N-Bromosuccinimide (NBS), and 2-aminopyrimidine (B69317) in glycerol (B35011) as a green solvent. This method provides high yields in a short reaction time. researchgate.net
Table 2: Synthesis of 2-(o-Tolyl)imidazo[1,2-a]pyrimidine
| Product | Starting Materials | Reagents/Conditions | Yield | Ref |
|---|
The synthesis generally proceeds through the in-situ formation of an α-halo ketone, which then reacts with the 2-aminopyrimidine, followed by cyclization. researchgate.net
Pyrazolo[1,5-a]pyrimidines are purine (B94841) analogues that have attracted significant interest for their biochemical properties. doaj.orgd-nb.info The synthesis of derivatives containing an o-tolyl group has been reported. For instance, 7-Amino-2-(phenylamino)-3-(phenylsulfonyl)-5-(o-tolyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile was formed by refluxing a solution of 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile with an appropriate arylidenemalononitrile and a catalytic amount of triethylamine (B128534) in ethanol (B145695). nanobioletters.com This reaction demonstrates the construction of a complex, multi-substituted fused system built around the pyrazole (B372694) ring, incorporating the o-tolyl moiety at the 5-position of the pyrazolo[1,5-a]pyrimidine (B1248293) core.
Table 3: Synthesis of a 5-(o-Tolyl)pyrazolo[1,5-a]pyrimidine Derivative
| Product | Starting Materials | Reagents/Conditions | Yield | Ref |
|---|
Additionally, related structures like p-tolyl(6-(p-tolyl)pyrazolo[1,5-a]pyrimidin-5-yl)methanone have been synthesized via palladium-catalyzed intramolecular C-H functionalization, highlighting another advanced strategy to access these fused systems. acs.org
Thiadiazolopyrimidine Derivatives
The synthesis of thiadiazolo[3,2-a]pyrimidines represents an important area of heterocyclic chemistry, yielding compounds with a range of biological activities. scispace.com While direct synthesis from this compound is not extensively documented, established methodologies for analogous pyrimidine systems allow for the postulation of viable synthetic routes. A common approach involves the cyclocondensation of a 2-aminothiadiazole derivative with a suitable three-carbon unit. niscair.res.inresearchgate.net
One plausible pathway initiates with the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) with a β-keto ester or a related synthon in the presence of a catalyst. For instance, the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with diethyl ethoxymethylenemalonate can yield ethyl 2-(substituted phenyl)-7-oxo-7H- researchgate.netCurrent time information in Bangalore, IN.rsc.orgthiadiazolo[3,2-a]pyrimidine-6-carboxylates. niscair.res.in A similar strategy employing ethyl 2-cyano-3-ethoxyacrylate leads to the formation of 2-(substituted phenyl)-7-oxo-7H- researchgate.netCurrent time information in Bangalore, IN.rsc.orgthiadiazolo[3,2-a]pyrimidine-6-carbonitriles. niscair.res.in These reactions typically proceed via a one-pot [3+3] cycloaddition mechanism. rsc.org
Another established method involves the reaction of 2-amino-thiadiazole derivatives with β-keto esters, although this can sometimes result in lower yields. rsc.org The synthesis often employs a catalytic agent, and the reaction conditions can be optimized to improve the outcome. For example, a one-pot synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones has been developed through a combination of [3+3] cycloaddition, reduction, and deamination reactions. rsc.org
The general mechanism for these transformations involves the initial nucleophilic attack of the amino group of the thiadiazole onto the electrophilic carbon of the three-carbon synthon, followed by an intramolecular cyclization and subsequent elimination of a small molecule, such as ethanol or water, to afford the fused bicyclic system.
Table 1: Representative Thiadiazolopyrimidine Derivatives
| Compound Name | Molecular Formula | Starting Materials | Reference |
|---|---|---|---|
| Ethyl 2-phenyl-7-oxo-7H- researchgate.netCurrent time information in Bangalore, IN.rsc.orgthiadiazolo[3,2-a]pyrimidine-6-carboxylate | C₁₄H₁₁N₃O₃S | 2-Amino-5-phenyl-1,3,4-thiadiazole, Diethyl ethoxymethylenemalonate | niscair.res.in |
| 2-(4-Chlorophenyl)-7-oxo-7H- researchgate.netCurrent time information in Bangalore, IN.rsc.orgthiadiazolo[3,2-a]pyrimidine-6-carbonitrile | C₁₂H₅ClN₄OS | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole, Ethyl 2-cyano-3-ethoxyacrylate | niscair.res.in |
Other Fused Ring Systems
The reactivity of the pyrimidine ring in this compound allows for the construction of various other fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the functionalization of the pyrimidine ring followed by intramolecular cyclization or intermolecular reaction with a bifunctional reagent.
Pyrazolo[3,4-d]pyrimidines: The synthesis of pyrazolo[3,4-d]pyrimidines often starts from a suitably substituted pyrimidine. For instance, a 2-hydrazinylpyrimidine derivative can undergo cyclization with various reagents. The reaction of 4-(4-chlorophenyl)-2-hydrazinyl-6-methyl-5-(4-tolyl)carbamoylpyrimidine with ethyl acetoacetate (B1235776) yields the corresponding 2-pyrazolylpyrimidine derivative. researchcommons.org In a different approach, 5-amino-1-substituted-pyrazole-4-carbonitriles can be reacted with triethyl orthoformate to yield pyrazolo[3,4-d]pyrimidine derivatives. semanticscholar.org A key intermediate, 4-imino-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-ylamine, can be synthesized from the reaction of 5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile with hydrazine (B178648) hydrate. nih.gov
Triazolo[4,3-a]pyrimidines and Triazolo[1,5-c]pyrimidines: Triazolopyrimidine systems can be accessed from hydrazinopyrimidine precursors. For example, refluxing 4-hydrazinopyrrolopyrimidines with formic acid, carbon disulfide, or acetic anhydride (B1165640) can lead to the formation of pyrrolo[3,2-e] niscair.res.inresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidine derivatives. researchgate.net The synthesis of 7-p-tolyl-7H-pyrazolo[4,3-e] niscair.res.inresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidine has been achieved by refluxing 4-imino-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-ylamine with triethyl orthoformate. nih.gov
Thiazolo[3,2-a]pyrimidines: The formation of a thiazolo[3,2-a]pyrimidine ring system can be achieved through the reaction of a pyrimidine-2-thione with an α-halo ketone or a similar reagent containing a leaving group. For example, 4-(4-chlorophenyl)-3,4-dihydro-6-methyl-5-(4-tolyl)carbamoyl-2(1H)-pyrimidinethione reacts with chloroacetic acid to yield 5-(4-chlorophenyl)-7-methyl-3-oxo-6-(4-tolyl)-carbamoyl-2,3-dihydro-5H- Current time information in Bangalore, IN.rsc.orgthiazolo[3,2-a]pyrimidine. researchcommons.org This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.
Pyrido[2,3-d]pyrimidines: The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) core can be accomplished by reacting 6-aminopyrimidines with 1,3-dicarbonyl compounds. This method involves an electrophilic attack on the 5-position of the pyrimidine ring, and thus requires electron-donating groups on the pyrimidine to facilitate the cyclization.
The versatility of this compound as a building block is evident from the variety of fused heterocyclic systems that can be potentially synthesized. The specific reaction pathways and conditions would need to be optimized for each target molecule, but the fundamental principles of heterocyclic chemistry provide a solid foundation for these synthetic endeavors.
Table 2: Compounds Mentioned in Article
| Compound Name |
|---|
| This compound |
| Thiadiazolopyrimidine |
| 2-Amino-1,3,4-thiadiazole |
| Diethyl ethoxymethylenemalonate |
| Ethyl 2-(substituted phenyl)-7-oxo-7H- researchgate.netCurrent time information in Bangalore, IN.rsc.orgthiadiazolo[3,2-a]pyrimidine-6-carboxylate |
| Ethyl 2-cyano-3-ethoxyacrylate |
| 2-(Substituted phenyl)-7-oxo-7H- researchgate.netCurrent time information in Bangalore, IN.rsc.orgthiadiazolo[3,2-a]pyrimidine-6-carbonitrile |
| 2-Substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one |
| Pyrazolo[3,4-d]pyrimidine |
| 4-(4-Chlorophenyl)-2-hydrazinyl-6-methyl-5-(4-tolyl)carbamoylpyrimidine |
| 2-Pyrazolylpyrimidine |
| 5-Amino-1-substituted-pyrazole-4-carbonitrile |
| Triethyl orthoformate |
| 4-Imino-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-ylamine |
| Hydrazine hydrate |
| Triazolo[4,3-a]pyrimidine |
| Triazolo[1,5-c]pyrimidine |
| 4-Hydrazinopyrrolopyrimidine |
| Pyrrolo[3,2-e] niscair.res.inresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidine |
| 7-p-Tolyl-7H-pyrazolo[4,3-e] niscair.res.inresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidine |
| Thiazolo[3,2-a]pyrimidine |
| 4-(4-Chlorophenyl)-3,4-dihydro-6-methyl-5-(4-tolyl)carbamoyl-2(1H)-pyrimidinethione |
| Chloroacetic acid |
| 5-(4-Chlorophenyl)-7-methyl-3-oxo-6-(4-tolyl)-carbamoyl-2,3-dihydro-5H- Current time information in Bangalore, IN.rsc.orgthiazolo[3,2-a]pyrimidine |
| Pyrido[2,3-d]pyrimidine |
| 6-Aminopyrimidine |
| 1,3-Dicarbonyl compound |
| Ethyl 2-phenyl-7-oxo-7H- researchgate.netCurrent time information in Bangalore, IN.rsc.orgthiadiazolo[3,2-a]pyrimidine-6-carboxylate |
Coordination Chemistry and Ligand Applications of 2 O Tolyl Pyrimidine Derivatives
Design Principles for 2-(o-Tolyl)pyrimidine-Based Ligands
The design of ligands based on the this compound scaffold is primarily governed by the electronic properties of the pyrimidine (B1678525) ring and the steric hindrance imposed by the o-tolyl substituent. The pyrimidine ring itself is an aromatic N-heterocycle, and its nitrogen atoms can act as hydrogen bond acceptors, playing a crucial role in the binding interactions with protein targets. nih.gov The nitrogen atoms in the pyrimidine ring are potential coordination sites, making pyrimidine derivatives effective modular scaffolds in ligand design. nih.gov
For this compound, the two nitrogen atoms of the pyrimidine ring can act as a bidentate chelate, forming a stable five-membered ring with a metal center. The o-tolyl group, due to its position, can exert significant steric influence, directing the coordination geometry and potentially preventing the formation of certain polymeric structures. This steric hindrance can be strategically utilized to control the coordination number and geometry around the metal ion.
Furthermore, the this compound moiety can be incorporated into larger molecular structures to create multidentate ligands. By introducing additional donor atoms through functionalization of the tolyl ring or the pyrimidine ring, ligands with enhanced coordination capabilities can be synthesized. For instance, the combination of a pyrimidine core with other functionalities can lead to the development of ligands for specific applications, such as in the design of DNA-encoded libraries for drug discovery. nih.gov The modular nature of the pyrimidine scaffold allows for the systematic variation of substituents to fine-tune the electronic and steric properties of the resulting ligands and their metal complexes. nih.gov
Complexation with Transition Metals
The coordination of this compound and its derivatives with various transition metals leads to the formation of complexes with diverse structures and properties. The nature of the metal ion, its oxidation state, and the reaction conditions all play a crucial role in determining the final coordination compound.
Palladium complexes bearing pyrimidine-based ligands have been investigated for their catalytic activities. In complexes of 5-acetyl-6-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-2-thione with palladium(II), the palladium atom is coordinated by two halide ions and the sulfur atoms of two ligand molecules, resulting in a distorted square planar geometry. dntb.gov.ua While this example involves a pyrimidine-2-thione, it highlights the affinity of palladium for pyrimidine-based donors.
The design of palladium complexes with specific geometries can be achieved by modifying the ligand structure. For instance, the use of bulky, chelating, and nitrogen-based ligands like pyridine (B92270) derivatives can stabilize palladium complexes and enhance their cytotoxic activities. biointerfaceresearch.com It is conceivable that this compound, with its bidentate N,N-donor set and steric bulk, would form stable square planar complexes with palladium(II). The steric hindrance from the o-tolyl group could influence the reactivity and catalytic properties of such complexes. For example, in palladium(II) complexes with P,π-chelating ferrocene (B1249389) phosphinoallyl ligands, the structural features of the ligands were found to influence their catalytic performance in cross-coupling reactions. rsc.org
| Ligand Derivative | Metal Center | Coordination Geometry | Key Features |
| 5-acetyl-6-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-2-thione | Pd(II) | Distorted square planar | Coordination through sulfur atoms. dntb.gov.ua |
| 2-hydrazinopyridine | Pd(II) | Square planar | Forms stable complexes with potential antitumor activity. biointerfaceresearch.com |
| Ferrocene phosphinoallyl | Pd(II) | Not specified | Catalytically active in allylic amination and Suzuki-Miyaura coupling. rsc.org |
Copper(II) complexes with pyrimidine-based ligands have been studied for their potential biological applications and interesting structural features. For instance, mixed-ligand copper(II) complexes containing diimine and 2-formylpyridine-N4-phenylthiosemicarbazone have demonstrated significant in vitro cytotoxicity. rsc.org The coordination geometry around the copper(II) center in these types of complexes is often distorted square-based pyramidal or trigonal bipyramidal. rsc.org
| Ligand Derivative | Metal Center | Coordination Geometry | Application/Property |
| 2-formylpyridine-N4-phenylthiosemicarbazone | Cu(II) | Trigonal bipyramidal distorted square-based pyramidal | Nanomolar cytotoxicity in HeLa cells. rsc.org |
| Pyrazole (B372694) derivatives | Cu(II) | Not specified | Potential antioxidant enzyme mimics. nih.gov |
| 1-phenyl-1,3-butanedione and 1,10-phenanthroline | Cu(II) | Mononuclear | Anti-melanoma activity. nih.gov |
Nickel(II) complexes with substituted pyridine and pyrimidine ligands can exhibit a range of coordination geometries, including square-planar, tetrahedral, and octahedral. acs.orgacs.org The specific geometry is often influenced by the steric and electronic properties of the ligands. For example, nickel(II) complexes with 2,3-, 2,4-, and 2,5-dimethylpyridine (B147104) have been synthesized and structurally characterized, demonstrating the influence of methyl group positioning on the coordination environment. acs.org
In the context of this compound, the steric bulk of the o-tolyl group would likely favor the formation of four-coordinate complexes, either square planar or tetrahedral. The electronic properties of the pyrimidine ring would also play a role in determining the ligand field strength and, consequently, the preferred geometry. Nickel(II) complexes containing bidentate N-N' ligands with mixed pyrazole, pyrimidine, and pyridine rings have been investigated as catalysts for ethylene (B1197577) polymerization, indicating a potential application for this compound-nickel complexes in catalysis. researchgate.net
| Ligand Type | Metal Center | Coordination Geometries | Potential Application |
| Substituted Pyridines | Ni(II) | Square-planar, Tetrahedral, Octahedral | Fundamental coordination chemistry. acs.orgacs.org |
| Bidentate N-N' (pyrazole, pyrimidine, pyridine) | Ni(II) | Not specified | Ethylene polymerization catalysts. researchgate.net |
| 2-aminopyrimidine (B69317) | Ni(II) | Octahedral | Formation of coordination networks. wm.edu |
Zirconium(IV) complexes are often utilized in polymerization catalysis. While specific studies on zirconium complexes with this compound are limited, research on zirconium(IV) complexes with other nitrogen-containing heterocyclic ligands provides insight into their potential coordination chemistry. For example, heteroleptic zirconium(IV) complexes derived from bulky Schiff base ligands containing sulfur and oximes of heterocyclic β-diketones have been synthesized and characterized. researchgate.net
The design of N-heterocyclic carbene (NHC) ligands has been a successful strategy to stabilize early transition metal complexes, including those of zirconium. rsc.org These complexes have shown applications in olefin polymerization and other catalytic transformations. rsc.org Given the interest in zirconium catalysts, this compound could serve as a supporting ligand in the design of new zirconium-based catalysts. The steric and electronic properties of the ligand could be tuned to influence the catalytic activity and selectivity of the metal center.
| Ligand Type | Metal Center | Application/Property |
| Bulky Schiff bases and oximes | Zr(IV) | Formation of heteroleptic complexes. researchgate.net |
| N-heterocyclic carbenes | Zr(IV) | Catalysts for olefin polymerization. rsc.org |
| Mixed-ligand systems | Zr(IV) | Formation of porous coordination cages. nih.gov |
The versatility of pyrimidine-based ligands extends to their coordination with a variety of other transition metals. For example, cobalt(II) nitrate (B79036) and chloride complexes with 2-aminopyrimidine form intricate coordination networks with octahedral cobalt centers. wm.edu The coordination mode of the pyrimidine ligand and the nature of the counter-ion influence the final supramolecular architecture.
Furthermore, the principles of ligand design based on N,N-bidentate chelators are broadly applicable. For instance, imidazole-based N,N-bidentate ligands have been developed for manganese-catalyzed reactions. rsc.org This suggests that this compound, as an N,N-bidentate ligand, could potentially form stable complexes with a range of other transition metals, leading to compounds with interesting magnetic, electronic, or catalytic properties. The specific outcomes of such coordination would depend on the interplay between the electronic preferences of the metal ion and the steric constraints of the this compound ligand.
Chelation Modes and Ligand Denticity
The coordination behavior of this compound in metal complexes is significantly influenced by the steric hindrance imposed by the ortho-tolyl group. This bulky substituent can dictate the chelation modes and the effective denticity of the ligand. In principle, this compound possesses two potential nitrogen donor atoms within the pyrimidine ring, suggesting the possibility of acting as a bidentate ligand. However, the spatial arrangement and steric demands of the o-tolyl group often play a crucial role in determining the coordination geometry.
Research on sterically hindered ligands indicates that bulky substituents near a coordination site can prevent the simultaneous binding of multiple ligands or influence the ligand's own binding mode. For instance, in related systems with bulky groups at the ortho position of an aryl substituent, a deviation from planarity between the aryl and the heterocyclic ring is often observed. This twisting can affect the accessibility of the nitrogen lone pairs for coordination.
While specific studies on the chelation of this compound are limited, the coordination chemistry of analogous 2-arylpyrimidine derivatives suggests that they can adopt various coordination modes. These include acting as a monodentate ligand, where only one of the pyrimidine nitrogen atoms binds to the metal center. This mode is more likely when the metal center is sterically crowded with other ligands.
Alternatively, it can function as a bidentate bridging ligand, connecting two metal centers. In such cases, each nitrogen atom of the pyrimidine ring coordinates to a different metal ion. A chelating bidentate mode, where both nitrogen atoms bind to the same metal center to form a four-membered ring, is also a possibility, though it can be strained. The steric bulk of the o-tolyl group would likely disfavor a simple bidentate chelation to a single metal center due to potential steric clashes.
The denticity of this compound derivatives can be further modified through the introduction of other functional groups. For example, the incorporation of hydroxyl or carboxyl groups on the tolyl ring could create additional coordination sites, potentially leading to tridentate or even higher denticity ligands.
Influence of Coordination on Electronic Structure
The coordination of this compound to a metal center induces significant changes in its electronic structure, which can be probed using various spectroscopic techniques, particularly UV-Vis absorption spectroscopy. The electronic transitions in the free ligand are typically of π → π* and n → π* character, originating from the aromatic pyrimidine and tolyl rings.
Upon coordination, the energies of the molecular orbitals of the ligand are perturbed. The interaction of the nitrogen lone pairs with the metal d-orbitals leads to the formation of new molecular orbitals in the resulting complex. This typically results in a shift of the ligand-centered π → π* and n → π* transitions. Often, a red shift (bathochromic shift) is observed, indicating a stabilization of the π* orbitals or a destabilization of the π or n orbitals upon coordination.
Furthermore, the formation of metal complexes introduces new types of electronic transitions, namely metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. In complexes with electron-rich metals and acceptor-type ligands, MLCT bands are common. For this compound complexes, where the pyrimidine ring can act as a π-acceptor, MLCT transitions from the metal d-orbitals to the π* orbitals of the pyrimidine ring may be observed, typically in the visible region of the spectrum.
Advanced Spectroscopic and Structural Characterization of 2 O Tolyl Pyrimidine Compounds and Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in 2-(o-Tolyl)pyrimidine. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a detailed picture of the molecule's structure in solution can be constructed.
¹H and ¹³C NMR for Structural Elucidation
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of organic molecules. The chemical shifts, multiplicities (splitting patterns), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete map of the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum of this compound, the protons of the pyrimidine (B1678525) and o-tolyl rings resonate in distinct regions. The pyrimidine protons typically appear at lower field due to the electron-withdrawing effect of the nitrogen atoms. The proton at the 5-position of the pyrimidine ring is expected to appear as a triplet, while the protons at the 4- and 6-positions would show a doublet. The protons of the o-tolyl group will present a more complex pattern in the aromatic region, and a characteristic singlet for the methyl protons will be observed at a higher field.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the pyrimidine ring are typically deshielded and appear at a lower field. The chemical shifts of the tolyl ring carbons and the methyl carbon provide further confirmation of the structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrimidine H-4, H-6 | ~8.7 | Doublet |
| Pyrimidine H-5 | ~7.3 | Triplet |
| Tolyl Aromatic H | 7.2-7.8 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrimidine C-2 | ~165 |
| Pyrimidine C-4, C-6 | ~157 |
| Pyrimidine C-5 | ~120 |
| Tolyl Quaternary C | 138-140 |
| Tolyl Aromatic C-H | 125-131 |
Note: The data in the tables above are predicted values based on the analysis of similar structures and have not been experimentally verified for this compound as specific literature data was not found.
2D NMR Techniques (e.g., NOESY) for Conformational Analysis
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the through-space proximity of protons, which in turn provides insights into the molecule's preferred conformation. For this compound, a key conformational feature is the rotational orientation of the o-tolyl group relative to the pyrimidine ring.
A NOESY experiment would reveal correlations between protons that are close in space, even if they are not directly bonded. Specifically, cross-peaks between the protons of the tolyl ring and the protons of the pyrimidine ring would indicate a preferred spatial arrangement. For instance, a NOESY correlation between the methyl protons of the tolyl group and the H-6 proton of the pyrimidine ring would suggest a conformation where the methyl group is oriented towards that side of the pyrimidine ring. The absence or presence of such correlations allows for the determination of the dihedral angle between the two rings, providing a more complete three-dimensional picture of the molecule in solution.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the calculated masses of possible elemental compositions, the correct molecular formula can be unequivocally confirmed, distinguishing it from other isomers or compounds with the same nominal mass.
Fragmentation Pattern Analysis (e.g., GC-MS)
When coupled with a separation technique like Gas Chromatography (GC-MS), mass spectrometry can also be used to analyze the fragmentation pattern of this compound upon ionization. The fragmentation process breaks the molecule into smaller, characteristic charged fragments. The analysis of these fragments provides valuable information about the connectivity of the molecule. For this compound, expected fragmentation pathways could include the loss of the methyl group from the tolyl ring, cleavage of the bond between the pyrimidine and tolyl rings, and fragmentation of the pyrimidine ring itself. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint for the compound.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Identity |
|---|---|
| 170 | [M]⁺ (Molecular Ion) |
| 155 | [M - CH₃]⁺ |
| 91 | [Tolyl]⁺ |
Note: The data in the table above are predicted values based on common fragmentation patterns of related compounds and have not been experimentally verified for this compound as specific literature data was not found.
X-ray Crystallography for Solid-State Molecular Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles with very high precision.
This technique would definitively establish the planarity of the pyrimidine ring and the conformation of the tolyl group relative to it in the solid state. Key parameters such as the dihedral angle between the planes of the pyrimidine and tolyl rings would be accurately determined. This information is crucial for understanding intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing. The solid-state structure can then be compared with the conformational preferences observed in solution by NMR to provide a comprehensive understanding of the molecule's structural dynamics.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.8 |
| c (Å) | ~14.2 |
| β (°) | ~105 |
Note: The data in the table above are hypothetical and serve as an illustrative example, as no experimental crystal structure for this compound has been found in the searched literature.
Crystal Packing Analysis
Molecules of this nature typically pack in a herringbone or a slipped-stack motif to maximize van der Waals interactions and minimize steric repulsion. The absence of strong hydrogen bond donors (like -OH or -NH2) suggests that the crystal packing will be primarily governed by weaker intermolecular forces.
Table 1: Expected Crystallographic Parameters for this compound (Hypothetical) This table is predictive and not based on experimental data.
| Parameter | Expected System | Notes |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for aromatic compounds of this symmetry. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Molecules without chirality often crystallize in centrosymmetric space groups. |
| Z (Molecules per unit cell) | 2, 4, or 8 | Represents the number of molecules in the asymmetric unit multiplied by the symmetry operations. |
Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The supramolecular architecture of this compound in the solid state would be directed by a combination of weak intermolecular interactions.
Hydrogen Bonding: As this compound lacks classical hydrogen bond donors, conventional hydrogen bonding is not expected. However, weak C–H···N hydrogen bonds are highly probable. The electron-deficient nitrogen atoms of the pyrimidine ring can act as acceptors for hydrogen atoms from the methyl group or the aromatic C-H bonds of the tolyl ring of neighboring molecules. These interactions, though weak, are known to play a significant role in the stabilization of crystal structures of N-heterocycles.
Vibrational Spectroscopy (Infrared Spectroscopy)
An experimental Infrared (IR) spectrum for this compound has not been identified in the surveyed literature. However, the expected characteristic vibrational frequencies can be predicted based on the distinct functional groups present in the molecule. The IR spectrum would be a composite of the vibrational modes of the pyrimidine ring and the ortho-substituted tolyl group.
Table 2: Predicted Characteristic IR Absorption Bands for this compound This table is predictive and based on data from analogous compounds.
| Frequency Range (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3100–3000 | C–H stretch (aromatic) | Stretching vibrations of C-H bonds on the pyrimidine and tolyl rings. |
| 2980–2850 | C–H stretch (aliphatic) | Asymmetric and symmetric stretching of the C-H bonds in the methyl (–CH₃) group. |
| 1610–1550 | C=C and C=N ring stretching | Characteristic stretching vibrations of the pyrimidine ring ias.ac.in. Multiple bands are expected in this region. |
| 1500–1400 | C=C ring stretching | Aromatic ring stretching from the tolyl group. |
| 1250–1000 | In-plane C–H bending | Bending vibrations of the aromatic C-H bonds. |
| 800–730 | Out-of-plane C–H bending | Strong band characteristic of ortho-disubstituted benzene (B151609) rings. |
The specific frequencies would be influenced by the electronic coupling between the two rings.
Electronic Spectroscopy (UV-Visible Spectroscopy)
The UV-Visible absorption spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within the pyrimidine and tolyl chromophores. Pyrimidine itself exhibits weak n→π* transitions at lower energies and strong π→π* transitions at higher energies.
π→π Transitions:* These are typically intense absorptions and are expected to occur below 300 nm. The conjugation between the pyrimidine and tolyl rings would likely cause a bathochromic (red) shift compared to the individual, unconjugated rings. For a related 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, the maximum absorption (λmax) due to a HOMO→LUMO transition was calculated to be at 331.88 nm physchemres.org. A similar intense absorption in the 250-350 nm range is plausible for this compound.
n→π Transitions:* These transitions involve the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital. They are symmetry-forbidden and thus exhibit weak absorption bands. For pyrimidine, these typically appear at longer wavelengths than the π→π* transitions.
Table 3: Predicted Electronic Transitions for this compound This table is predictive and not based on experimental data.
| Wavelength Range (nm) | Transition Type | Expected Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| ~300–350 | n→π | Low (ε < 1000 M⁻¹cm⁻¹) | Weak absorption from pyrimidine nitrogen lone pairs. Often submerged by stronger bands. |
| ~250–300 | π→π | High (ε > 10,000 M⁻¹cm⁻¹) | Intense absorption from the conjugated π-system of the entire molecule. |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
No experimental cyclic voltammetry data for this compound has been found. However, the electrochemical behavior can be inferred from the properties of the pyrimidine ring. The pyrimidine ring is π-electron deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to reduction.
It is anticipated that this compound would undergo one or more reduction events at negative potentials. Cyclic voltammetry studies on 2,2'-bipyrimidines show two reversible one-electron reduction events nih.gov. A similar behavior might be expected for this compound, likely corresponding to the formation of a radical anion and then a dianion. The exact reduction potential would be influenced by the electron-donating nature of the o-tolyl group, which would likely make the reduction slightly more difficult (i.e., occur at a more negative potential) compared to unsubstituted 2-phenylpyrimidine (B3000279). The reversibility of these processes would depend on the stability of the resulting radical species in the chosen solvent and electrolyte system dtu.dk.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
While this compound is a diamagnetic molecule and therefore EPR-silent, it can act as a ligand to form complexes with paramagnetic metal ions (e.g., Cu(II), Fe(III), Mn(II)). EPR spectroscopy is a powerful tool for characterizing such paramagnetic species.
If this compound were to coordinate with a d⁹ metal ion like Cu(II), typically through one or both of its nitrogen atoms, the resulting complex would be EPR active. The EPR spectrum would provide detailed information about the electronic structure and coordination environment of the copper center mdpi.com.
Key parameters that would be determined include:
The g-tensor (gₓ, gᵧ, g₂): The values and anisotropy of the g-tensor would reveal the geometry of the complex (e.g., square planar, tetrahedral, or octahedral) and the nature of the ground electronic state mdpi.com. For many Cu(II) complexes, an axial spectrum is observed where g₂ > gₓ ≈ gᵧ > 2.0023.
Hyperfine Coupling Constant (A): The interaction between the unpaired electron and the copper nucleus (I = 3/2 for ⁶³Cu and ⁶⁵Cu) would result in a four-line hyperfine splitting pattern in the spectrum, particularly along the g₂ component. The magnitude of the A-tensor provides insight into the covalency of the metal-ligand bond.
Superhyperfine Coupling: If the unpaired electron density is delocalized onto the pyrimidine nitrogen atoms (I = 1), further splitting (superhyperfine structure) may be observed, confirming the coordination of the ligand.
Studies on Fe(I)-dinitrosyl complexes with pyrimidines have identified different binding modes (via pyrimidine-nitrogen or other functional groups) based on the resulting EPR signals, demonstrating the technique's utility in elucidating coordination chemistry nih.govnih.gov.
Theoretical and Computational Chemistry Studies of this compound
The requested analysis, including geometry optimization, electronic structure analysis (such as HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, and the calculation of global reactivity descriptors, requires dedicated computational studies that have not been published or made publicly accessible for this compound. Similarly, investigations into its excited state properties via TD-DFT and its dynamic behavior through molecular dynamics simulations have not been reported in the available scientific literature.
While computational studies on various other pyrimidine derivatives exist, the strict focus on this compound, as per the user's instructions, prevents the inclusion of data from related but distinct chemical structures. The unique electronic and steric effects of the ortho-tolyl group are expected to impart specific conformational and electronic characteristics to the pyrimidine core, which cannot be accurately extrapolated from studies on other substituted pyrimidines.
Therefore, until specific computational research on this compound is conducted and published, a detailed and scientifically accurate article on its theoretical and computational chemistry, as outlined in the user's request, cannot be provided.
Theoretical and Computational Chemistry Studies
Supramolecular Interactions Modeling (e.g., Hirshfeld Surface Analysis)
A comprehensive search of the scientific literature reveals a notable absence of published studies specifically detailing the supramolecular interactions of 2-(o-Tolyl)pyrimidine through Hirshfeld surface analysis. This computational method, which is instrumental in visualizing and quantifying intermolecular contacts within a crystal lattice, relies on high-quality single-crystal X-ray diffraction data. The lack of such a study for this compound means that a detailed, quantitative analysis of its specific intermolecular interactions, including the percentage contributions of various atomic contacts, cannot be provided at this time.
Hirshfeld surface analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). This technique allows for the generation of a unique three-dimensional surface for each molecule within a crystal, graphically representing its immediate environment.
Key outputs of this analysis include:
dnorm surfaces: These surfaces are mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant interactions.
Without a dedicated crystallographic and computational study on this compound, any discussion of its supramolecular architecture would be speculative. The generation of precise data tables detailing the contributions of various intermolecular contacts is contingent upon future experimental and computational research on this specific compound.
Applications in Advanced Materials and Catalysis
Role as Building Blocks in Complex Organic Synthesis
Pyrimidine (B1678525) derivatives are fundamental building blocks in organic synthesis, largely because the pyrimidine core is a key structural motif in numerous natural products and pharmaceutical agents. researchgate.net The synthesis of complex molecules often relies on the sequential and regioselective functionalization of a core heterocyclic structure. Halogenated pyrimidines, for instance, are common substrates for transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of various substituents onto the pyrimidine ring. researchgate.netnih.gov
One of the most powerful methods for creating C-C bonds is the Suzuki-Miyaura cross-coupling reaction. This reaction is frequently employed to synthesize 2-arylpyrimidines by coupling a halogenated pyrimidine with an appropriate arylboronic acid in the presence of a palladium catalyst. mdpi.comnih.gov For example, the reaction of 2,4-dichloropyrimidines with arylboronic acids has been shown to proceed with high regioselectivity, typically favoring substitution at the C4-position first. researchgate.net This selective reactivity allows for the stepwise construction of more complex, multi-substituted pyrimidine systems. The synthesis of 2-(o-Tolyl)pyrimidine itself can be envisioned through such a pathway, starting from a 2-halopyrimidine and o-tolylboronic acid. Once formed, the this compound unit can be incorporated into larger molecular frameworks, serving as a rigid and electronically defined component.
Catalytic Applications of this compound-Metal Complexes
The two nitrogen atoms within the pyrimidine ring of this compound make it an effective bidentate or monodentate ligand for a wide range of transition metals. Upon coordination, the resulting metal complexes can exhibit significant catalytic activity. The electronic properties of the pyrimidine ring and the steric hindrance imparted by the o-tolyl group can be strategically utilized to modulate the reactivity and selectivity of the metallic center. This has led to the exploration of pyrimidine-containing ligands in a variety of important organic transformations.
Metal complexes featuring N-heterocyclic ligands are mainstays in cross-coupling catalysis. While specific catalytic studies featuring this compound as a ligand are not extensively documented, the principles can be understood from related systems involving 2-arylpyrimidines and pyridines.
Suzuki-Miyaura Coupling: Palladium catalysts are central to Suzuki-Miyaura reactions. The ligands coordinated to the palladium center are crucial for the efficiency of the catalytic cycle. Pyrimidine derivatives can be used as substrates in these reactions to build complex molecular architectures. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated using various arylboronic acids with a Pd(PPh₃)₄ catalyst, demonstrating the compatibility of the pyrimidine core with these reaction conditions. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds. The reaction has been successfully applied to pyrimidine substrates. For example, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized from the corresponding aminopyrimidines and aryl bromides using a palladium catalyst system with xantphos (B1684198) as the ligand. researchgate.net This demonstrates that the pyrimidine nucleus can be a key component of molecules synthesized via this powerful C-N bond-forming methodology. Historically, the development of the Buchwald-Hartwig amination involved ligands such as tri(o-tolyl)phosphine, highlighting the importance of tolyl groups in ligand design for achieving high catalytic efficiency. researchgate.netscispace.com
| Reaction Type | Substrate Example | Catalyst/Ligand | Product Type | Yield (%) | Reference |
| Suzuki Coupling | 2,4-Dichloropyrimidine | Pd(OAc)₂ / SPhos | C4-Aryl-2-chloropyrimidine | 75-95% | researchgate.net |
| Suzuki Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | 50-85% | nih.gov |
| Buchwald-Hartwig | 4-(Pyridin-3-yl)pyrimidin-2-amine | Pd₂(dba)₃ / Xantphos | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | 27-82% | researchgate.net |
Metal complexes are critical for catalytic hydrogenation and dehydrogenation reactions. While direct examples using this compound-metal complexes are scarce, related N-heterocyclic pincer ligands show high efficacy. For instance, cobalt complexes with bis(arylimidazol-2-ylidene)pyridine ligands are highly effective pre-catalysts for the hydrogenation of sterically hindered alkenes under mild conditions (22 °C, 4 atm H₂). nih.gov Ruthenium complexes incorporating tridentate ligands have also been shown to catalyze the transfer hydrogenation of ketones from isopropanol (B130326) with turnover frequencies reaching as high as 112,000 h⁻¹. The nitrogen donors of a this compound ligand could similarly stabilize a metal center, facilitating the hydride transfer steps essential for these transformations.
The [2+2+2] cyclotrimerization of alkynes and nitriles is a powerful method for synthesizing substituted pyridines and other aromatic systems. Transition metals, particularly ruthenium and rhodium, are known to catalyze these reactions. For example, Cp*Ru-catalyzed cyclotrimerization of 1-alkynyl triazenes with nitriles provides a regioselective route to functionalized pyridines. Although the direct participation of this compound as a ligand in cotrimerization reactions is not well-documented in the literature, the synthesis of pyrimidines themselves can be achieved through metal-catalyzed cotrimerization of alkynes and nitriles. nih.gov This suggests that N-heterocyclic compounds and their metal complexes are highly relevant to this class of reactions.
Direct C-H activation is a highly sought-after strategy in organic synthesis for its atom economy. N-heterocyclic compounds often act as directing groups or ligands in these transformations. A notable study demonstrated that 2-(o-tolyl)pyridine, a close structural analog of this compound, significantly enhances the efficiency of ruthenium-catalyzed ortho-arylation of ketones. In this system, the pyridine-based ligand is thought to stabilize the active catalytic species. Similarly, yttrium complexes have been used to achieve C-H bond activation of α-methylated pyridines, initiating polymerization reactions. This suggests a strong potential for this compound to act as an ancillary ligand in metal-catalyzed C-H functionalization reactions, where its nitrogen atoms could coordinate to the metal center and influence the catalytic outcome.
Applications in Materials Science
The electron-deficient nature of the pyrimidine ring makes its derivatives highly valuable for applications in materials science, particularly in organic electronics.
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are widely used as electron-transporting or emissive materials in OLEDs. Specifically, they often serve as the acceptor core in molecules designed for Thermally Activated Delayed Fluorescence (TADF). In these D-π-A (Donor-π-Acceptor) structures, the pyrimidine unit effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level. By attaching electron-donating groups to a 2-substituted pyrimidine acceptor, it is possible to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which allows for efficient harvesting of triplet excitons and leads to high external quantum efficiencies (EQE).
Studies on emitters using 2-phenylpyrimidine (B3000279) and 2-methylpyrimidine (B1581581) as the acceptor core have resulted in highly efficient blue and green OLEDs with EQEs exceeding 25% and even 30%. The substituent at the 2-position of the pyrimidine ring plays a crucial role in tuning the molecule's photophysical properties, thermal stability, and device performance. The o-tolyl group in this compound would provide a twisted conformation relative to the pyrimidine ring, which could disrupt intermolecular packing and potentially reduce self-quenching effects, a desirable feature for emissive materials.
| Emitter Core | Donor Moiety | Emission Color | Max. EQE (%) | Reference |
| 2-Phenylpyrimidine | Phenoxazine | Green | ~25% | |
| 2-Phenylpyrimidine | 10H-spiro[acridan-9,9′-fluorene] | Blue | 31.45% | |
| 2-Methylpyrimidine | 10H-spiro[acridan-9,9′-fluorene] | Blue | 24.34% | |
| Phenyl pyrimidine | Triphenylamine | Blue | >10% |
Coordination Polymers and MOFs: The ability of pyrimidine derivatives to act as ligands (or "linkers") also allows for their incorporation into coordination polymers (CPs) or metal-organic frameworks (MOFs). Bipyrimidine, for instance, has been used as a bridging ligand to create one-dimensional coordination polymers with europium(II) ions, resulting in materials with interesting magnetic and spectroscopic properties. The defined geometry and coordination sites of this compound make it a potential candidate for constructing bespoke CPs with tailored electronic or porous properties.
Organic Light-Emitting Diodes (OLEDs) and Electronic Materials
The pyrimidine moiety is a critical component in the design of advanced organic semiconductors for OLEDs. acs.orgmdpi.com Its inherent electron-deficient character, resulting from the two nitrogen atoms in the aromatic ring, makes it an excellent electron-accepting unit. acs.org This property is crucial for developing materials used in various layers of an OLED device, including as emitters, bipolar host materials, and electron-transporting materials (ETMs). acs.orgmdpi.com
When incorporated into a molecule, the pyrimidine core facilitates efficient electron injection and transport, which is essential for balancing the charge carriers (electrons and holes) within the device and achieving high efficiency. acs.org Phenyl pyrimidine derivatives, a class to which this compound belongs, have been synthesized and investigated as emitters in OLEDs, demonstrating the capacity to utilize triplet excitons in electroluminescence. nih.gov In these "donor-acceptor" molecular architectures, the pyrimidine acts as the acceptor part. The performance of these materials can be finely tuned by modifying the donor units attached to the pyrimidine core. nih.gov
For example, pyrimidine-based materials have been successfully used in high-efficiency blue, green, and red OLEDs. nih.gov They are integral to thermally activated delayed fluorescence (TADF) emitters, which can achieve internal quantum efficiencies of up to 100% by harvesting both singlet and triplet excitons. acs.orgmdpi.com The combination of pyrimidine with various electron-donating groups allows for precise control over the emission color and optoelectronic properties. mdpi.com OLEDs incorporating pyrimidine-based bipolar host materials have shown excellent performance and long-term stability, highlighting the advantages of this class of compounds in creating durable and efficient electronic devices. acs.org
Table 1: Performance of OLEDs with Phenyl-Pyrimidine Emitters
| Device | Emitter (Acceptor-Donor) | Host | Max. External Quantum Efficiency (EQE) | Emission Color |
| Device 1 | PP1 (Pyrimidine-Triphenylamine) | DPEPO | 10.6% | Blue |
| Device 2 | PP2 (Pyrimidine-Dimethoxytriphenylamine) | DPEPO | ~7.0% | Green-Blue |
| Device 3 | Pyrimidine-5-carbonitrile-Triphenylamine | - | up to 7% | Blue/Sky-Blue |
Data synthesized from research on phenyl-pyrimidine derivatives. nih.gov
Polymer Chemistry and High-Performance Materials
The rigidity and high thermal stability of the pyrimidine ring make it an attractive component for high-performance polymers. These polymers are sought after for applications in aerospace, electronics, and other industries where materials must withstand extreme conditions.
One significant application is in the creation of pyrimidine-containing phthalonitrile (B49051) polymers. A self-catalytic phthalonitrile monomer, 2-amino-4,6-bis[3-(3,4-dicyano-phenoxy)phenoxy] pyrimidine (ACPP), has been synthesized and characterized. researchgate.net This monomer possesses a low melting point (84 °C) and a very wide processing window (193 °C), which are highly desirable properties for manufacturing composite materials. researchgate.net Upon curing, the resulting ACPP polymers exhibit outstanding thermal stability, a high glass-transition temperature (Tg) exceeding 400 °C, high modulus, and low water absorption. researchgate.net These characteristics make them suitable for use as high-performance composite matrices. researchgate.net
Another area of application is in high-performance polyimide (PI) fibers. A series of co-polyimide fibers have been produced by incorporating the pyrimidine-containing diamine 2,5-bis(4-aminophenyl)pyrimidine (PRM). These fibers demonstrate remarkable thermal stability, with 5% weight loss temperatures ranging from 574 °C to 604 °C. By carefully selecting the comonomers, the mechanical properties of the fibers can be optimized. For instance, a co-polyimide fiber with a specific molar ratio of diamines achieved a tensile strength of 4.15 GPa and a tensile modulus of 125.93 GPa, demonstrating the potential of pyrimidine-containing polymers in creating ultra-strong and thermally stable materials.
Table 2: Properties of High-Performance Pyrimidine-Containing Polymers
| Polymer Type | Monomer/Component | Key Properties | Potential Application | Reference |
| Phthalonitrile Polymer | 2-amino-4,6-bis[3-(3,4-dicyano-phenoxy)phenoxy] pyrimidine (ACPP) | Tg > 400 °C, Excellent thermal stability, Low water absorption | High-performance composite matrices | researchgate.net |
| Polyimide Copolymer Fiber | 2,5-bis(4-aminophenyl)pyrimidine (PRM) | Tensile Strength up to 4.15 GPa, T5% up to 604 °C | Advanced fiber-reinforced composites |
Supramolecular Host Materials
While the use of this compound itself as a supramolecular host is not extensively documented, the pyrimidine moiety is a key component in amphiphilic molecules capable of forming self-assembled nanostructures that can act as hosts or "nanoreactors." These systems are of interest for their ability to encapsulate guest molecules and catalyze reactions in aqueous environments. ekb.eg
For instance, novel pyrimidine-containing amphiphiles have been synthesized and studied for their ability to form aggregates that act as catalysts for the cleavage of phosphonates. ekb.eg These amphiphiles can create specific microenvironments that bind substrate molecules (guests) and accelerate chemical transformations. The catalytic activity of these supramolecular systems demonstrates a marked substrate specificity, indicating a form of molecular recognition where the structure of the host assembly influences its interaction with different guests. ekb.eg This ability to form structured aggregates that can enclose and interact with other molecules is the fundamental principle of host-guest chemistry.
The development of pyrimidine-embedded molecular frameworks is also an active area of research for probing biological interactions, such as those between proteins. acs.orgnih.gov These complex, three-dimensional structures leverage the geometric features of the pyrimidine core to create scaffolds that can recognize and bind to specific biological targets, acting as synthetic hosts for biomolecular guests. nih.gov
Catalytic Applications
The nitrogen atoms at the 1 and 3 positions of the pyrimidine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This allows pyrimidine derivatives, including this compound, to function as ligands in the formation of transition metal complexes. These complexes, in turn, can exhibit significant catalytic activity. nih.govresearchgate.net
The catalytic activity of such metal complexes often surpasses that of the free ligand. mdpi.com The coordination of the metal ion to the pyrimidine-containing ligand can enhance its efficacy in various reactions. For example, molybdenum(VI) complexes featuring pyrimidine-2-thiolate ligands have been shown to be efficient catalysts for oxygen atom transfer (OAT) reactions, which are important in both biological and industrial processes. rsc.org
Furthermore, Schiff base ligands derived from pyrimidines have been used to synthesize a range of metal(II) complexes with manganese, cobalt, nickel, copper, and zinc. nih.gov These complexes have been characterized and show potential for various applications. The ability to form stable complexes with a variety of transition metals opens the door for the development of catalysts for a wide range of organic transformations, including oxidation, reduction, and cross-coupling reactions. nih.govnih.gov The specific substituents on the pyrimidine ring, such as the o-tolyl group, can influence the steric and electronic environment around the metal center, thereby tuning the catalyst's activity and selectivity. mdpi.com
Photophysical Properties and Luminescence Studies
Aryl pyrimidines are a class of compounds known for their interesting photophysical properties and have been extensively studied for applications in fluorescent sensors and emissive materials. acs.org The pyrimidine ring acts as a π-deficient, electron-withdrawing core. When conjugated with electron-donating aryl groups (like the tolyl group), it can form a "push-pull" electronic structure. acs.org This arrangement often leads to the formation of an intramolecular charge-transfer (ICT) state upon photoexcitation, which is a key feature governing the luminescence of these molecules.
Molecules based on this design can exhibit strong fluorescence, large Stokes shifts (the difference between the absorption and emission maxima), and good quantum yields. The specific photophysical properties, such as the color and intensity of the emitted light, can be finely tuned by varying the substituents on the pyrimidine and aryl rings. acs.org
One notable phenomenon observed in certain 2-aryl pyrimidine derivatives, specifically 2-(2'-hydroxyphenyl)pyrimidines, is Excited-State Intramolecular Proton Transfer (ESIPT). In these compounds, photoexcitation triggers a rapid transfer of a proton from the hydroxyl group to a nitrogen atom on the pyrimidine ring. This process leads to a tautomeric form that deactivates non-radiatively, resulting in very low or no fluorescence. However, protonation of the pyrimidine ring with an acid can inhibit the ESIPT process, effectively "switching on" a bright fluorescence response. This acidochromic behavior makes these compounds suitable for use as chemical sensors.
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways
The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet there remains a continuous drive for methodologies that offer improved efficiency, sustainability, and access to diverse molecular architectures. For 2-(o-tolyl)pyrimidine, future research will likely focus on moving beyond traditional condensation reactions.
Key areas for development include:
Cross-Coupling Strategies: The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, presents a powerful tool. Future work could focus on optimizing this reaction for the synthesis of this compound, potentially by coupling 2-chloropyrimidine (B141910) with o-tolylboronic acid. This method offers high functional group tolerance and is a cornerstone of modern organic synthesis.
C-H Activation: Direct C-H activation/functionalization represents a more atom-economical approach. Research into transition-metal-catalyzed C-H arylation could enable the direct introduction of the o-tolyl group onto a pre-existing pyrimidine ring, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages over batch synthesis, including enhanced safety, better reaction control, and easier scalability. Developing a flow-based synthesis for this compound could streamline its production for research and industrial applications.
Green Chemistry Approaches: Future synthetic protocols will increasingly emphasize sustainability. This includes the use of greener solvents (e.g., water, ethanol), renewable starting materials, and catalytic systems that minimize waste. For instance, the cyclocondensation of chalcones with thiourea (B124793) in ethanol (B145695) under basic conditions is a known route to substituted pyrimidines that aligns with green chemistry principles. nih.gov
Table 1: Comparison of Potential Synthetic Pathways for this compound
| Synthetic Pathway | Key Reagents/Catalysts | Potential Advantages | Areas for Future Optimization |
|---|---|---|---|
| Chalcone (B49325) Condensation | o-Tolyl-substituted chalcone, Urea/Thiourea, Base (e.g., KOH) | Based on established methods for similar pyrimidines, straightforward. nih.gov | Improving yields, exploring microwave-assisted synthesis. |
| Suzuki-Miyaura Coupling | 2-Halopyrimidine, o-Tolylboronic acid, Palladium catalyst (e.g., XPhos Pd G2) | High functional group tolerance, well-understood mechanism. nih.gov | Developing catalyst systems with higher turnover numbers, adapting for flow chemistry. |
| Direct C-H Arylation | Pyrimidine, o-Tolyl halide, Transition metal catalyst (e.g., Pd, Rh) | High atom economy, reduces synthetic steps. | Achieving high regioselectivity, catalyst stability and reusability. |
Exploration of Undiscovered Reactivity
The reactivity of the pyrimidine core is dominated by its electron-deficient nature, making it susceptible to nucleophilic attack. However, the specific influence of the 2-(o-tolyl) substituent on its reactivity profile is an area ripe for investigation. The steric bulk of the ortho-methyl group can be expected to play a significant role in directing reactions and influencing the stability of intermediates.
Future studies could investigate:
Regioselective Functionalization: Exploring reactions that selectively functionalize the C4, C5, or C6 positions of the pyrimidine ring while the 2-position is occupied by the o-tolyl group. This could involve directed ortho-metalation (DoM) if other directing groups are installed, or selective nucleophilic aromatic substitution (SNAr) reactions.
Photochemical Reactions: Investigating the behavior of this compound under photochemical conditions to uncover unique cycloadditions, rearrangements, or radical reactions.
Derivatization of the Tolyl Group: The methyl group on the tolyl substituent is a handle for further chemical modification. Research into its radical bromination followed by nucleophilic substitution could open pathways to a wide array of new derivatives with altered steric and electronic properties.
Advanced Ligand Design for Enhanced Catalysis
Nitrogen-containing heterocycles like pyrimidine are privileged structures in coordination chemistry and catalysis. The this compound scaffold is an attractive candidate for ligand design due to its bidentate N,N-chelation potential and the steric influence of the tolyl group.
Future research in this domain will focus on:
Steric Tuning: The o-tolyl group provides steric bulk near the metal coordination site. Systematically modifying this group (e.g., replacing methyl with ethyl, isopropyl, or t-butyl) would allow for fine-tuning of the catalyst's steric environment. This can enhance selectivity in reactions like asymmetric hydrogenation or cross-coupling.
Hemilabile Ligands: Introducing a weakly coordinating functional group onto the tolyl ring could create a hemilabile ligand. Such ligands can reversibly bind to a metal center, opening up a coordination site during a catalytic cycle, which can significantly enhance catalyst activity.
Pincer Ligands: Elaborating the this compound structure to create pincer-type ligands (which bind to a metal center via three points) could lead to highly stable and active catalysts for challenging transformations like dehydrogenation and C-H activation. rsc.org The pyrimidine core would serve as the central coordinating element.
Integration into Emerging Material Technologies
The unique photophysical and electronic properties of aromatic heterocycles make them ideal components for advanced materials. Pyrimidine derivatives have been investigated for a range of applications, and this compound could be engineered for specific uses in emerging technologies. mdpi.com
Potential areas of integration include:
Organic Light-Emitting Diodes (OLEDs): The pyrimidine core is electron-deficient, making it suitable as a component in host or electron-transporting materials for OLEDs. The o-tolyl group can be used to disrupt intermolecular packing, which can improve the amorphous morphology of thin films and enhance device efficiency and lifetime.
Chemical Sensors: By functionalizing the pyrimidine ring or the tolyl group with specific binding sites, this compound could serve as the core of a chemosensor. Binding of an analyte would perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence or absorption spectrum.
Organic Semiconductors: The π-conjugated system of this compound makes it a candidate for use in organic field-effect transistors (OFETs). Future research would involve synthesizing polymers or oligomers containing this moiety to study their charge transport properties. mdpi.com
Table 2: Potential Applications of this compound Derivatives in Material Technologies
| Technology | Desired Molecular Property | Potential Role of this compound |
|---|---|---|
| OLEDs | High triplet energy, good electron mobility, morphological stability. | As a building block for host or electron-transport layer materials; the tolyl group aids in forming stable amorphous films. |
| Chemical Sensors | Responsive photophysical properties, selective analyte binding sites. | The core structure for a fluorescent sensor; functionalization allows for selective detection of ions or small molecules. |
| Organic Semiconductors | Efficient charge transport, tunable energy levels, good processability. | Monomer unit for π-conjugated polymers for use in OFETs. mdpi.com |
| Nanogels | Biocompatibility, controlled release. | Core molecule for encapsulation in nanogel delivery systems for targeted therapies. rsc.org |
Computational Predictions for Molecular Engineering
Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules with tailored properties. mdpi.com For this compound, computational methods can provide deep insights and guide experimental efforts.
Future computational studies will likely involve:
Structure-Property Relationships: Using Density Functional Theory (DFT) to calculate the electronic properties (HOMO/LUMO levels), absorption spectra, and excited state energies of this compound and its derivatives. This can predict their suitability for applications in electronics and photonics.
Molecular Docking and Dynamics: In the context of medicinal chemistry, computational tools can predict how derivatives of this compound might bind to biological targets like kinases or protein-protein interfaces. nih.gov Molecular dynamics simulations can further elucidate the stability and conformational changes of the molecule within a binding pocket.
Catalyst Design: Quantum mechanical/molecular mechanical (QM/MM) methods can be used to model proposed catalytic cycles involving metal complexes of this compound-based ligands. mdpi.com This allows for the in-silico screening of different ligand modifications to predict their effect on reaction barriers and catalyst efficiency, guiding the synthesis of the most promising candidates. nih.gov
Table 3: Computational Tools for Engineering this compound
| Computational Method | Specific Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and optical properties. | Prediction of HOMO/LUMO energies for electronics, UV-Vis spectra for materials science. |
| Molecular Docking | Simulating the binding of derivatives to a protein active site. | Identification of potential biological targets and prediction of binding affinity. nih.gov |
| Molecular Dynamics (MD) | Simulating the motion and stability of the molecule over time. | Assessing conformational stability in a solvent or a protein binding site. |
| QM/MM | Modeling reactions in a complex environment (e.g., an enzyme active site). | Calculating reaction energy barriers to predict catalytic efficiency. mdpi.com |
Q & A
Q. What synthetic methodologies are commonly employed for 2-(o-Tolyl)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves coupling reactions between pyrimidine precursors and o-tolyl derivatives. For example, ruthenium-catalyzed C–H (hetero)arylation of alkenylic pyrimidines can introduce aryl groups via transition-metal catalysis, as demonstrated in the synthesis of 4-(2,2-di-m-Tolylvinyl)pyrimidine (68 mg, 95% yield) using petroleum ether/AcOEt solvent systems and silica gel column chromatography . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, acetone) enhance reaction rates.
- Temperature control : Reflux conditions (e.g., 5–8 hours at 80–100°C) improve yields.
- Catalyst tuning : Ru(II) catalysts facilitate regioselective C–H activation .
Conflicting yields may arise from impurities in starting materials or inadequate purification (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ = 9.02 ppm for pyrimidine protons in acetone-d6) .
- HRMS : Validates molecular weight (e.g., [M+Na]+ observed at 309.1362 m/z) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., orthorhombic crystal system with a = 11.0487 Å, b = 13.5000 Å) .
Discrepancies in spectral data may arise from solvent effects or crystal packing forces .
Advanced Research Questions
Q. How can density-functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP hybrid functional) model electronic structures by integrating exact exchange terms with gradient corrections. For example:
- HOMO-LUMO gaps : Predict charge-transfer behavior in catalytic or biological systems.
- Atomic charges : Identify nucleophilic/electrophilic sites for functionalization.
Studies show that including exact-exchange terms reduces average deviations in thermochemical data to 2.4 kcal/mol . Contradictions between experimental and computational results often stem from approximations in exchange-correlation functionals .
Q. What role do weak intermolecular interactions (e.g., C–H⋯N bonds) play in the solid-state behavior of this compound derivatives?
- Methodological Answer : X-ray crystallography reveals weak C–H⋯N hydrogen bonds (H⋯N = 2.576 Å) in this compound crystals, influencing packing motifs and stability . These interactions differ from related arylpyrimidines, where nitrogen atoms may not participate in bonding . Strategies for analysis include:
- Hirshfeld surface analysis : Quantifies interaction contributions.
- Thermogravimetric analysis (TGA) : Correlates stability with packing efficiency.
Q. How can catalytic C–H activation strategies be applied to functionalize this compound for drug discovery?
- Methodological Answer : Ru(II)-catalyzed C–H arylation enables site-selective modifications. For example:
- Ligand design : Bulky ligands (e.g., phosphines) enhance regioselectivity.
- Substrate scope : Aryl chlorides couple efficiently under mild conditions (e.g., 95% yield for 4-(2,2-di-m-Tolylvinyl)pyrimidine) .
Challenges include avoiding over-functionalization and managing steric hindrance from the o-tolyl group .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Variations in bioactivity data (e.g., antiviral vs. antitumor efficacy) may arise from:
- Structural analogs : Minor substituent changes (e.g., thioether vs. sulfonyl groups) alter binding affinities .
- Assay conditions : Differences in cell lines or incubation times affect IC₅₀ values.
Mitigation strategies include: - Standardized protocols : Use WHO-recommended cell lines and controls.
- Docking studies : Validate interactions with target proteins (e.g., kinases, receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
